REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[C:6]([NH2:14])([CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].C(N(CC)CC)C.Cl>ClCCl>[CH3:7][C:6]([NH:14][S:2]([CH3:1])(=[O:4])=[O:3])([CH3:8])[CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)N
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (2×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)(C)C)(C)NS(=O)(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |